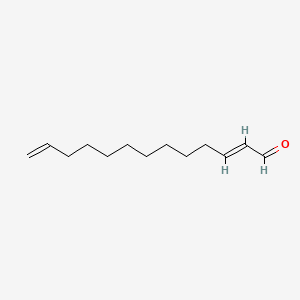

2,12-Tridecadienal

Description

Significance of Aliphatic Polyunsaturated Aldehydes in Biological and Synthetic Chemistry

Aliphatic polyunsaturated aldehydes are of considerable interest in biological chemistry due to their diverse and potent activities. In nature, these compounds often act as semiochemicals, which are signaling molecules used for communication between organisms. pugetsound.edu For instance, many insects utilize specific long-chain aldehydes as pheromones to attract mates, signal alarm, or mark trails. In the marine environment, certain species of diatoms, a type of phytoplankton, produce polyunsaturated aldehydes as a defense mechanism against grazing copepods. researchgate.net

From a synthetic chemistry perspective, the multiple functional groups in polyunsaturated aldehydes make them versatile starting materials for the construction of complex molecules. The aldehyde can undergo a wide range of transformations, while the double bonds provide sites for various addition and cycloaddition reactions, such as the Diels-Alder reaction. ebsco.com The synthesis of these compounds often involves strategic steps to control the geometry of the double bonds (E/Z isomerism), which is frequently crucial for their biological activity. unito.it

Historical Context of Research on Alkenals and Dienals in Natural Systems

The study of alkenals and dienals in natural systems has a rich history, particularly in the field of insect chemical ecology. The concept of chemical communication between organisms was first scientifically explored in the 19th century. However, it was not until the mid-20th century that the first insect pheromone, a long-chain unsaturated alcohol, was isolated and identified. pugetsound.edu This breakthrough paved the way for the identification of a vast number of other insect pheromones, many of which were found to be aldehydes, including alkenals and dienals.

Early research was painstaking, often requiring the collection of thousands of insects to extract minute quantities of the active compound. The development of advanced analytical techniques, such as gas chromatography and mass spectrometry, revolutionized the field, allowing for the identification and structural elucidation of these compounds from much smaller samples. This has led to a deeper understanding of the intricate chemical language that governs the interactions between insects and their environment.

Overview of Trideca-2,12-dienal's Established or Proposed Roles in Academic Literature

Direct academic research specifically detailing the established or proposed roles of Trideca-2,12-dienal is limited in currently available scientific literature. However, based on its chemical structure as a C13 dienal, it is possible to propose potential roles by analogy to other well-studied long-chain unsaturated aldehydes.

Given the prevalence of long-chain aldehydes as insect pheromones, it is plausible that Trideca-2,12-dienal could function as a semiochemical in certain insect species. The specific chain length and the positions of the double bonds are critical determinants of pheromonal activity, and the unique structure of Trideca-2,12-dienal could be a key signaling molecule for a yet-to-be-identified species.

Furthermore, the structural motifs present in Trideca-2,12-dienal are found in compounds with other biological activities. For example, some unsaturated aldehydes are involved in the chemical defense mechanisms of plants and algae. It is conceivable that Trideca-2,12-dienal or its derivatives could play a role in such interactions. In the realm of organic synthesis, its conjugated diene system suggests it could be a substrate for various synthetic transformations, although specific applications have not been extensively documented.

Interactive Data Table: Physicochemical Properties of Trideca-2,12-dienal

| Property | Value | Source |

| Molecular Formula | C13H22O | guidechem.comchemspider.com |

| Molecular Weight | 194.31 g/mol | guidechem.com |

| CAS Number | 72894-15-6 | guidechem.comchemicalbook.com |

| Density | 0.847 g/cm³ | guidechem.com |

| Boiling Point | 281.9°C at 760 mmHg | guidechem.com |

| Flash Point | 116.3°C | guidechem.com |

| Refractive Index | 1.455 | guidechem.com |

Detailed Research Findings on Related Compounds

While direct research on Trideca-2,12-dienal is scarce, extensive studies on other long-chain unsaturated aldehydes provide valuable context. For example, (E,E)-8,10-dodecadien-1-ol is a well-known sex pheromone of the codling moth, a major agricultural pest. Its dienal analogue would share a similar carbon chain length and conjugation, highlighting the importance of this structural class in insect communication.

In the field of marine biology, diatoms produce a range of polyunsaturated aldehydes, such as heptadienal, octadienal, and decadienal, in response to grazing pressure. These compounds have been shown to negatively impact the reproductive success of copepods, demonstrating a clear ecological role. researchgate.net The C13 backbone of Trideca-2,12-dienal places it within the size range of these biologically active molecules.

The synthesis of various dienals is an active area of research in organic chemistry. Methods such as the Wittig reaction, Sonogashira coupling, and various oxidation strategies are employed to construct these molecules with high stereoselectivity. unito.it These synthetic efforts are often driven by the need to access these compounds for biological testing and for use as complex synthetic intermediates. acs.orgnih.gov

Properties

CAS No. |

72894-15-6 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

trideca-2,12-dienal |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-13H,1,3-10H2 |

InChI Key |

QIKYGYCMRRQODW-UHFFFAOYSA-N |

Isomeric SMILES |

C=CCCCCCCCC/C=C/C=O |

Canonical SMILES |

C=CCCCCCCCCC=CC=O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for Trideca 2,12 Dienal in Biological Systems

Identification of Biological Sources Exhibiting Trideca-2,12-dienal Presence

The investigation into the natural occurrence of Trideca-2,12-dienal and its analogs spans across the plant and insect kingdoms, as well as microbial environments. Understanding these sources is fundamental to harnessing their potential applications.

Phytochemical Investigations and Plant-Derived Trideca-2,12-dienal

Long-chain aliphatic aldehydes are significant components of the essential oils of many aromatic plants, contributing to their distinct aromas and defense mechanisms. While the direct isolation of Trideca-2,12-dienal is not extensively documented, closely related C13 aldehydes have been identified in several plant species, particularly within the Apiaceae family.

Detailed analysis of the essential oil from the leaves of coriander (Coriandrum sativum) has revealed the presence of various unsaturated aldehydes. tandfonline.comfrontiersin.org Among these, (E)-2-tridecenal has been identified as a notable volatile component. tandfonline.comfrontiersin.org This compound shares a 13-carbon backbone and a double bond at the C-2 position with Trideca-2,12-dienal. The characteristic aroma of coriander leaves is largely attributed to a complex mixture of these aliphatic aldehydes.

Similarly, studies on spiny coriander (Eryngium foetidum), another aromatic herb from the Apiaceae family, have shown its essential oil to be rich in long-chain aldehydes. nih.govhorticultureresearch.net Compounds such as (E)-2-dodecenal and 13-tetradecenal are found in high proportions, indicating the plant's metabolic machinery is geared towards producing such molecules. nih.gov The biosynthesis of these aldehydes in plants often involves the lipoxygenase (LOX) pathway, where polyunsaturated fatty acids are cleaved to form shorter-chain volatile compounds, particularly in response to tissue damage. researchgate.net

Table 1: Plant-Derived Unsaturated Aldehyde Analogs

| Compound Name | Plant Source | Family | Reference(s) |

|---|---|---|---|

| (E)-2-Tridecenal | Coriandrum sativum (leaves) | Apiaceae | tandfonline.comfrontiersin.org |

| (E)-2-Dodecenal | Eryngium foetidum (leaves) | Apiaceae | nih.govhorticultureresearch.net |

| (E)-2-Decenal | Coriandrum sativum (leaves) | Apiaceae | tandfonline.com |

| (E)-2-Undecenal | Coriandrum sativum (leaves) | Apiaceae | tandfonline.com |

Entomological Studies and Insect-Derived Trideca-2,12-dienal Analogs

In the insect world, long-chain unsaturated aldehydes often function as critical components of chemical communication and defense systems. Many species, particularly within the Heteroptera order (true bugs), release pungent blends of volatile compounds to deter predators.

The brown marmorated stink bug, Halyomorpha halys, for instance, produces a defensive secretion containing trans-2-octenal (B1212229) and trans-2-decenal as major components. medigraphic.comthegoodscentscompany.com These α,β-unsaturated aldehydes are highly reactive and serve not only to repel predators but also exhibit antimicrobial properties, protecting the insect from pathogenic fungi and bacteria. tandfonline.commedigraphic.com

Research on the defensive chemistry of various stink bug species (family Pentatomidae) has identified a common theme of utilizing short to long-chain aldehydes. horticultureresearch.net Compounds like (E)-2-hexenal and (E)-2-decenal are frequently reported and are known to be neurotoxic or irritants to other arthropods. horticultureresearch.net While Trideca-2,12-dienal has not been specifically identified as a primary component in these secretions, the prevalence of structurally similar unsaturated aldehydes suggests that C13 analogs could be present in the complex volatile profiles of some insect species.

Table 2: Insect-Derived Unsaturated Aldehyde Analogs

| Compound Name | Insect Source | Function | Reference(s) |

|---|---|---|---|

| trans-2-Octenal | Halyomorpha halys (Stink Bug) | Defense, Antimicrobial | medigraphic.comthegoodscentscompany.com |

| trans-2-Decenal | Halyomorpha halys (Stink Bug) | Defense, Antimicrobial | medigraphic.comthegoodscentscompany.com |

| (E)-2-Hexenal | Pentatomidae family (Stink Bugs) | Defense, Neurotoxin | horticultureresearch.net |

Microbial Bioproduction and Trideca-2,12-dienal Precursors

The biosynthesis of aldehydes through microbial fermentation presents a promising alternative to chemical synthesis or extraction from natural sources. nih.gov Metabolic engineering and synthetic biology approaches allow for the construction of microbial cell factories capable of producing a wide range of valuable chemicals, including long-chain aldehydes.

The production of Trideca-2,12-dienal in microorganisms would likely involve the fatty acid synthesis (FAS) pathway. Precursors such as C13 fatty acids can be converted into their corresponding aldehydes through the action of specific enzymes. Carboxylic acid reductases (CARs) are key enzymes that catalyze the reduction of fatty acids to aldehydes. Furthermore, acyl-ACP reductases (AAR) can reduce fatty acyl-ACPs, intermediates in the FAS pathway, directly to aldehydes. nih.gov

While the direct microbial production of Trideca-2,12-dienal is not yet established, the synthesis of related molecules has been demonstrated. For example, engineered microbes have been used to produce C13-apocarotenoids, which are volatile compounds derived from carotenoid cleavage. guidechem.com The inherent toxicity of aldehydes to host microorganisms remains a significant challenge, often requiring strategies to mitigate cytotoxicity and enhance product yield. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and identification of volatile and semi-volatile compounds like Trideca-2,12-dienal from complex biological matrices require sophisticated analytical techniques capable of high resolution and sensitivity.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of long-chain aldehydes from biological samples. researchgate.netsld.cu This method offers exceptional separation efficiency and definitive compound identification, even at trace concentrations.

In a typical GC-MS analysis, volatile compounds from a sample (e.g., an essential oil) are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. perflavory.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. researchgate.net

For aldehydes, which can be reactive, derivatization is often employed to improve chromatographic behavior and detection sensitivity. sld.cu One common approach is the conversion of the aldehyde to its dimethylacetal (DMA) or pentafluorobenzyl (PFB) oxime derivative, which are more stable and provide characteristic mass spectral fragmentation patterns, facilitating unambiguous identification and quantification. researchgate.netchemspider.com

Preparative Chromatography for Compound Enrichment

When larger quantities of a specific compound are needed for further structural elucidation or bioactivity testing, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and sample loads to isolate and collect purified fractions of the target compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying natural products. depechemode.com For a moderately polar compound like Trideca-2,12-dienal, reversed-phase HPLC, which separates compounds based on their hydrophobicity, would be a suitable method. The crude extract is injected onto the column, and a solvent gradient is used to elute the components, which are then collected in fractions as they exit the detector.

Alternatively, classical column chromatography using a stationary phase like silica (B1680970) gel can be effective for the purification of aldehydes. A non-polar solvent system, such as hexane (B92381) with a small percentage of a more polar solvent like diethyl ether, allows for the separation of aldehydes from more polar impurities like alcohols or carboxylic acids, which remain on the column. Another technique involves forming a water-soluble bisulfite adduct of the aldehyde, which can be separated from other non-reactive organic components by extraction. The aldehyde can then be recovered by basification.

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Trideca-2,12-dienal | 72894-15-6 | C13H22O |

| (E)-2-Tridecenal | 765-12-8 | C13H24O |

| (E)-2-Dodecenal | 20407-84-5 | C12H22O |

| (E)-2-Decenal | 3913-71-1 | C10H18O |

| (E)-2-Undecenal | 2463-63-0 | C11H20O |

| (E)-2-Tetradecenal | 2463-53-8 | C14H26O |

| trans-2-Octenal | 2548-87-0 | C8H14O |

| (E)-2-Hexenal | 6728-26-3 | C6H10O |

| n-Tridecanal | 10486-19-8 | C13H26O |

| Linalool | 78-70-6 | C10H18O |

| γ-Terpinene | 99-85-4 | C10H16 |

| α-Pinene | 80-56-8 | C10H16 |

| Camphor | 76-22-2 | C10H16O |

| Decanal | 112-31-2 | C10H20O |

| Geranyl acetate | 105-87-3 | C12H20O2 |

| Limonene | 5989-27-5 | C10H16 |

| Geraniol | 106-24-1 | C10H18O |

| Camphene | 79-92-5 | C10H16 |

| Dodecanal | 112-54-9 | C12H24O |

| 2-Decen-1-ol | 22104-78-5 | C10H20O |

| (E)-2-Hexadecenal | 57304-81-3 | C16H30O |

| Pentadecanal | 2765-11-9 | C15H30O |

| 13-Tetradecenal | 65547-02-6 | C14H26O |

| 2,4,5-Trimethylbenzaldehyde | 5779-72-6 | C10H12O |

| Diethyl ether | 60-29-7 | C4H10O |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structure elucidation of organic molecules, even within intricate biological matrices. The confirmation of the Trideca-2,12-dienal structure would rely on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

For a molecule like Trideca-2,12-dienal, which possesses a 13-carbon backbone with two double bonds and an aldehyde functional group, specific NMR techniques would be employed to piece together its structure from within a complex sample.

Key NMR Methodologies for Structural Elucidation:

¹H NMR (Proton NMR): This fundamental experiment would reveal the number of distinct proton environments in the molecule. The chemical shifts (δ) of the signals would provide clues about the electronic environment of the protons. For instance, the aldehydic proton would appear at a characteristic downfield shift (typically δ 9-10 ppm). Protons on the double bonds (vinylic protons) would resonate in the δ 5-7 ppm region, and their coupling constants (J-values) would help determine the stereochemistry (E/Z) of the double bonds. Protons on the aliphatic chain would appear in the upfield region.

¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. The aldehydic carbonyl carbon would have a characteristic chemical shift in the δ 190-200 ppm range. Carbons involved in the double bonds would appear between δ 100-150 ppm, while the aliphatic carbons would resonate at higher field strengths.

2D NMR Spectroscopy: To establish the connectivity between atoms and overcome signal overlap common in complex mixtures, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the proton-proton correlations along the entire carbon chain of Trideca-2,12-dienal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons (if any) and for linking different fragments of the molecule together. For Trideca-2,12-dienal, HMBC would be critical in confirming the position of the double bonds and the aldehyde group relative to the rest of the carbon chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining the stereochemistry around the double bonds.

Hypothetical ¹H and ¹³C NMR Data for Trideca-2,12-dienal:

While experimentally obtained data is not available, a hypothetical data table can illustrate the expected chemical shifts for the key functional groups of Trideca-2,12-dienal.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1-H (Aldehyde) | 9.5 - 10.0 | 190 - 200 |

| C2-H (Vinylic) | 6.0 - 6.5 | 130 - 150 |

| C3-H (Vinylic) | 6.8 - 7.2 | 150 - 160 |

| C12-H (Vinylic) | 5.5 - 6.0 | 135 - 145 |

| C13-H₂ (Vinylic) | 4.9 - 5.2 | 110 - 120 |

| C4-C11-H₂ (Aliphatic) | 1.2 - 2.5 | 20 - 40 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Chemical Synthesis Methodologies for Trideca 2,12 Dienal and Stereoisomers

Total Synthesis Approaches to Trideca-2,12-dienal

The construction of a specific target molecule like Trideca-2,12-dienal, which features a 13-carbon backbone with a conjugated aldehyde at one end and an isolated terminal double bond at the other, can be approached through various strategic plans. The choice between these strategies often balances efficiency, stereocontrol, and the availability of starting materials.

Convergent and Linear Synthetic Strategies

For Trideca-2,12-dienal, a hypothetical linear synthesis could commence from a long-chain precursor such as 10-undecen-1-ol. The synthesis would involve a sequence of reactions to extend the carbon chain by two carbons and then transform the terminal alcohol into the required α,β-unsaturated aldehyde.

A convergent synthesis , which is often favored for preparing insect pheromones with similar structures, would involve the coupling of two smaller, functionalized building blocks. nih.gov For instance, a C10 fragment containing the terminal double bond (e.g., an 8-nonenyl halide or organometallic reagent) could be coupled with a C3 fragment containing the conjugated aldehyde moiety (e.g., an acrolein equivalent). This approach is exemplified in the large-scale synthesis of the insect pheromone (8E,10Z)-tetradeca-8,10-dienal, where an iron-catalyzed cross-coupling reaction joins two key fragments. nih.gov

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction where the product of one reaction becomes the substrate for the next. google.com | Conceptually straightforward planning. | Lower overall yield for long sequences; a failure in a late stage is costly. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. google.com | Higher overall efficiency and yield; allows for parallel synthesis; greater flexibility. researchgate.net | Requires more complex planning of fragment synthesis and coupling reactions. |

Stereoselective Olefination Reactions for (Z/E)-Dienes

A critical challenge in the synthesis of Trideca-2,12-dienal is the stereocontrolled formation of the C2=C3 double bond of the α,β-unsaturated aldehyde. The geometry of this bond, whether cis (Z) or trans (E), is crucial and can be established using various stereoselective olefination reactions. mdpi.com The choice of method dictates the resulting stereochemistry. sciengine.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method that typically provides excellent E-selectivity for the formation of α,β-unsaturated esters, which can then be reduced to the corresponding aldehydes. The reaction involves a phosphonate (B1237965) carbanion reacting with an aldehyde.

The Wittig reaction , which uses a phosphonium (B103445) ylide, is another cornerstone of olefin synthesis. While standard Wittig reactions often yield mixtures of Z/E isomers, specific modifications can enhance selectivity. For example, the Schlosser modification of the Wittig reaction is known to produce E-alkenes with high stereoselectivity.

The Julia-Kocienski olefination involves the reaction of a heterocyclic sulfone with an aldehyde or ketone and is one of the most reliable methods for preparing E-alkenes. researchgate.net This reaction has found broad application in the synthesis of complex natural products containing olefinic fragments. researchgate.net

For the synthesis of Z-dienes, other specific methods are employed. A facile approach to 2Z,4E-dienals involves the addition of an organometallic reagent to a pyrylium (B1242799) salt, which triggers an electrocyclic ring-opening to form the dienal with high Z-stereoselectivity at the C2-C3 bond. psu.edu

| Olefination Reaction | Typical Selectivity | Reactants | Key Features |

| Horner-Wadsworth-Emmons | High E-selectivity | Aldehyde, Phosphonate ester | Water-soluble phosphate (B84403) byproduct is easily removed. |

| Wittig Reaction (Schlosser) | High E-selectivity | Aldehyde, Phosphonium ylide | Uses specific conditions and reagents to favor the E-isomer. |

| Julia-Kocienski Olefination | High E-selectivity | Aldehyde, Heterocyclic sulfone | Known for its reliability and high E-selectivity in complex syntheses. researchgate.net |

| Pyrylium Salt Ring Opening | High Z-selectivity | Pyrylium salt, Organometallic reagent | Provides direct access to 2Z,4E-dienals via electrocyclic reaction. psu.edu |

Selective Functional Group Transformations (e.g., Aldehyde Formation)

The final step in many synthetic routes to Trideca-2,12-dienal would be the formation of the aldehyde group. This transformation must be selective, meaning it should not affect the two double bonds present in the molecule. The most common method is the oxidation of a primary allylic alcohol. A variety of mild reagents are available for this purpose, including Dess-Martin periodinane (DMP), Swern oxidation (using oxalyl chloride and DMSO), and Parikh-Doering oxidation (using SO₃·pyridine complex).

Alternatively, the aldehyde functionality can be carried through the synthesis in a protected form, such as an acetal (B89532). The acetal group is stable to many reaction conditions used to construct the carbon skeleton and can be deprotected under mild acidic conditions in the final step to reveal the aldehyde. Another strategy involves the partial reduction of a corresponding carboxylic acid ester to the aldehyde, for which DIBAL-H (Diisobutylaluminium hydride) at low temperatures is a common reagent.

Innovative Synthetic Strategies for Dienal Scaffolds

Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of waste. 20.210.105 These principles have driven the development of innovative strategies like one-pot and cascade reactions, as well as biomimetic approaches that draw inspiration from nature's synthetic machinery.

One-Pot and Cascade Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.orgnumberanalytics.com This approach dramatically increases molecular complexity in a single step, enhancing efficiency and reducing waste. 20.210.105numberanalytics.com Such reactions are powerful tools in the total synthesis of complex natural products. scilit.comrsc.org

For dienal synthesis, a one-pot procedure could involve the homologation of a carbonyl compound using a specialized reagent. For example, ω-halogeno polyenals can serve as precursors to ω-lithio polyenol ethers, which then react with carbonyl compounds in the same pot to generate longer, conjugated polyenals. psu.edursc.org Another innovative one-pot method combines transfer hydrogenation with reductive amination, allowing for the direct conversion of polyenals into long-chain amino compounds, showcasing the efficiency of tandem processes. rsc.orgresearchgate.net

| Reaction Type | Description | Example Application |

| Polyvinylogation | Stepwise extension of a conjugated system. | One-pot synthesis of polyenals from carbonyls using ω-bromo polyenol ethers. psu.edu |

| Transfer Hydrogenation/Reductive Amination | Combination of alkene/imine reduction and C-N bond formation. | One-pot conversion of polyenals to long-chain amines using a ruthenium catalyst. rsc.org |

| Pyrylium Ring Opening/Trapping | Electrocyclic ring-opening followed by in-situ reaction. | Sequential treatment of a pyrylium salt with an organolithium reagent and then a Wittig reagent to form a triene. psu.edu |

Biomimetic Synthesis Approaches to Dienals and Related Natural Products

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. Many insect pheromones are long-chain unsaturated aldehydes, alcohols, or acetates, biosynthesized via fatty acid metabolism pathways involving specific desaturase and reductase enzymes. researchgate.netscience.gov These natural pathways provide inspiration for laboratory synthesis.

Recombinant microorganisms have been engineered to produce insect pheromones by expressing genes for specific enzymes like fatty-acyl reductases. google.com These enzymes can convert fatty acyl-ACP intermediates into the corresponding fatty aldehydes with high specificity. google.com While laboratory synthesis often relies on traditional chemical methods, the principles of enzymatic catalysis—high selectivity under mild conditions—are a guiding goal. For example, chemists design catalysts that can mimic the function of enzymes to achieve selective transformations on polyfunctional molecules. The synthesis of complex natural products like the Endiandric acids, which involves a proposed biosynthetic cascade of electrocyclization reactions, has inspired chemists to replicate these complex transformations in the lab. researchgate.net

Mentioned Compounds

| Compound Name |

| (8E,10Z)-tetradeca-8,10-dienal |

| (E)-trideca-2,12-dienal |

| 10-undecen-1-ol |

| Acrolein |

| Dess-Martin periodinane (DMP) |

| Diisobutylaluminium hydride (DIBAL-H) |

| Endiandric acids |

| Oxalyl chloride |

| SO₃·pyridine |

| Trideca-2,12-dienal |

Catalytic Methods for Carbon-Carbon Bond Formation

The construction of the C13 backbone of Trideca-2,12-dienal relies on efficient carbon-carbon bond-forming reactions. Catalytic methods are paramount in modern organic synthesis for their efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, offers a powerful toolkit for assembling complex molecules like polyunsaturated aldehydes from simpler, readily available precursors.

Several catalytic strategies can be envisioned for the synthesis of Trideca-2,12-dienal. These methods typically involve the coupling of smaller carbon fragments. Common transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are well-suited for this purpose. For instance, a fragment containing the C1-C11 portion could be coupled with a C2 fragment, or a C10 fragment could be joined with a C3 fragment.

Another powerful technique is olefin metathesis, catalyzed by ruthenium or molybdenum complexes. This reaction allows for the formation of the internal double bond by reacting two smaller olefinic precursors. For example, a cross-metathesis reaction between 1-undecen-10-al and prop-2-en-1-al could potentially form the desired dienal structure, although selectivity and catalyst choice would be critical.

Furthermore, methods involving the catalytic α-alkylation of aldehydes or their synthetic equivalents can be employed. osti.gov These reactions, often catalyzed by palladium, iridium, or rhodium complexes, allow for the introduction of an alkyl chain at the position adjacent to the carbonyl group. osti.gov

The choice of catalytic method depends on factors such as the availability of starting materials, desired stereochemistry, and functional group tolerance. The table below summarizes some of the key catalytic C-C bond formation reactions applicable to the synthesis of long-chain dienals.

| Catalytic Method | Catalyst Type | Reactant Types | Key Advantages |

| Suzuki-Miyaura Coupling | Palladium-based | Organoboron compound and organic halide | High functional group tolerance, mild reaction conditions. |

| Heck Coupling | Palladium-based | Alkene and organic halide | Forms C-C bonds at unsaturated carbons. |

| Stille Coupling | Palladium-based | Organotin compound and organic halide | Mild conditions, but toxicity of tin reagents is a drawback. |

| Olefin Metathesis | Ruthenium or Molybdenum-based | Two different alkenes (cross-metathesis) | Efficient formation of C=C double bonds. |

| α-Alkylation of Aldehydes | Palladium, Iridium, Rhodium-based | Aldehyde and alkylating agent (e.g., alcohol, alkene) | Direct functionalization at the α-position. osti.gov |

Synthesis of Trideca-2,12-dienal Analogues and Derivatives

The synthesis of analogues and derivatives of Trideca-2,12-dienal is crucial for various scientific investigations, including mechanistic studies of chemical and biological processes and for developing new analytical standards.

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is an indispensable tool in chemical research. By replacing one or more atoms of a molecule with their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), scientists can trace the path of the molecule through a reaction or a biological system. beilstein-journals.org For Trideca-2,12-dienal, isotopic labeling can be used to elucidate reaction mechanisms, study its metabolism, and serve as an internal standard for quantitative analysis by mass spectrometry. nih.govmdpi.comresearchgate.net

Several methods can be employed for the synthesis of isotopically labeled Trideca-2,12-dienal. For deuterium (B1214612) labeling, H/D exchange reactions are common. For example, deuterium atoms can be introduced at positions alpha to the carbonyl group or other activated positions through base- or acid-catalyzed exchange with a deuterium source like deuterium oxide (D₂O). mdpi.comscilit.comnih.gov Catalytic methods, such as using a ruthenium-on-carbon (Ru/C) catalyst in D₂O, can facilitate H/D exchange at specific positions on the alkyl chain. mdpi.com

Alternatively, labeled building blocks can be used in the synthetic route. For instance, a deuterium- or ¹³C-labeled fragment can be incorporated during the carbon-carbon bond formation steps described in section 4.2.3. This approach allows for the precise placement of the isotopic label at almost any desired position within the molecule. nih.gov NMR-assisted kinetic studies and isotopic labeling experiments are powerful combinations to understand the role of intermediates in a catalytic cycle. nih.gov

Synthesis of Chiral Trideca-2,12-dienal Variants

The introduction of chirality into the Trideca-2,12-dienal structure can lead to variants with specific stereochemical properties. While Trideca-2,12-dienal itself does not possess a chiral center, modifications to its backbone can introduce one or more stereocenters. The synthesis of such chiral variants requires asymmetric catalytic methods to control the stereochemical outcome of the reaction.

A variety of catalytic asymmetric reactions can be applied to generate chiral long-chain aldehydes. units.it Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful strategy. acs.orgumich.edu For example, chiral amines can catalyze the enantioselective functionalization of aldehydes. thieme-connect.com Chiral aldehyde catalysis itself is a concept where a chiral aldehyde catalyst is used to induce asymmetry in reactions involving amines or other substrates. frontiersin.orgnih.govrsc.orgchemrxiv.org

Transition metal catalysis with chiral ligands is another cornerstone of asymmetric synthesis. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to α,β-unsaturated aldehydes is a well-established method for creating β-chiral aldehydes. beilstein-journals.org Similarly, the enantioselective addition of terminal alkynes to aldehydes, mediated by chiral zinc complexes, can produce chiral propargylic alcohols, which are versatile intermediates for the synthesis of chiral unsaturated aldehydes. acs.orgnih.gov Furthermore, aminocatalytic strategies have been developed for the reaction of dienals to form complex chiral structures. figshare.comnih.govrsc.org

The table below provides a summary of some catalytic systems used for the synthesis of chiral aldehydes.

| Catalytic Approach | Catalyst/Ligand Type | Reaction Type | Outcome |

| Organocatalysis | Chiral Prolinol Derivatives | Michael Addition / Aldol Reaction | Enantioselective C-C bond formation. units.it |

| Chiral Aldehyde Catalysis | Chiral BINOL-derived Aldehydes | α-Functionalization of Amines | Synthesis of α-functionalized chiral amines. nih.govrsc.org |

| Copper Catalysis | Chiral Phosphoramidites / BINAP | Enantioselective Conjugate Addition | Formation of β-chiral aldehydes. beilstein-journals.org |

| Zinc Catalysis | Chiral N-Methylephedrine | Enantioselective Alkyne Addition | Synthesis of chiral propargylic alcohols as precursors. acs.orgnih.gov |

| Aminocatalysis | Chiral Amines | Cycloaddition with Dienals | Formation of complex chiral polycyclic structures. figshare.comnih.gov |

These methods provide a versatile platform for the synthesis of a wide range of chiral analogues of Trideca-2,12-dienal, enabling detailed studies of the structure-activity relationships of long-chain unsaturated aldehydes.

Biological and Ecological Functions of Trideca 2,12 Dienal in Interspecies Interactions

Behavioral Responses Elicited by Trideca-2,12-dienal in Model Organisms

Host-Finding and Host-Plant Resistance Contexts

It is possible that Trideca-2,12-dienal is a compound that has been synthesized but its biological activities have not yet been investigated or reported in peer-reviewed literature. Alternatively, it may be an intermediate in a chemical synthesis or a compound with properties that have not led to further biological investigation.

Until research is conducted and published on the biological and ecological significance of Trideca-2,12-dienal, a scientifically accurate article on this specific topic cannot be written.

Ecological Significance of Trideca-2,12-dienal in Ecosystem Dynamics

There is currently no scientific literature available that specifically details the ecological significance of Trideca-2,12-dienal in ecosystem dynamics. The impact of this specific compound on population dynamics, community structure, or its broader role within an ecosystem has not been the subject of published research.

Population Dynamics and Community Ecology Implications

No data exists in the current body of scientific literature to specifically link Trideca-2,12-dienal to any implications for population dynamics or community ecology. The effects of this compound on population size, species interactions, or the composition of ecological communities are unknown. While semiochemicals, including aldehydes, are known to influence these ecological aspects, the specific role of Trideca-2,12-dienal has not been investigated. scienceopen.commurdoch.edu.au

Environmental Fate and Degradation Pathways in Ecological Systems

Information regarding the environmental fate and degradation pathways of Trideca-2,12-dienal is not available in published scientific studies. The persistence of this compound in soil, water, or air, and the biological or abiotic processes that may contribute to its breakdown, have not been documented. General principles of environmental chemistry suggest that as a volatile organic compound, it would be subject to atmospheric reactions and potential microbial degradation, but specific pathways and rates for Trideca-2,12-dienal have not been determined. biorxiv.org

Mechanistic Elucidation of Trideca 2,12 Dienal Biological Action

Chemoreception Pathways and Olfactory Receptor Interactions

Chemoreception is the physiological process whereby organisms respond to chemical stimuli. In the context of olfaction, this involves the detection of volatile molecules, such as Trideca-2,12-dienal, by specialized olfactory receptors (ORs). These receptors are typically located on the dendritic membranes of olfactory receptor neurons (ORNs) housed in sensory structures like antennae in insects. nih.govopenreview.net The interaction between an odorant molecule and an OR is the primary event that initiates the perception of a smell. vectorbiolabs.com Olfactory receptors belong to the G-protein-coupled receptor (GPCR) superfamily, which are characterized by a seven-transmembrane domain structure. koreascience.krresearchgate.net The binding of a ligand to an OR induces a conformational change in the receptor, which in turn triggers a cascade of intracellular events. researchgate.net

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand, such as Trideca-2,12-dienal, and its olfactory receptor is governed by the principles of binding kinetics and thermodynamics. Kinetic parameters, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), describe the speed at which the ligand-receptor complex forms and breaks apart, respectively. mdpi.comsartorius.com The ratio of these constants (kₔ/kₐ) defines the equilibrium dissociation constant (K₋), a measure of binding affinity. mdpi.combiorxiv.org A lower K₋ value indicates a higher affinity between the ligand and the receptor.

Thermodynamic analysis provides insight into the forces driving the binding event. nih.gov The Gibbs free energy of binding (ΔG) indicates the spontaneity of the interaction, and it is related to the binding affinity. This free energy change is composed of enthalpic (ΔH) and entropic (ΔS) contributions. nih.gov Enthalpy reflects changes in bonding energy (e.g., hydrogen bonds and van der Waals forces) upon complex formation, while entropy relates to changes in the system's disorder, including conformational changes in the protein and the release of water molecules from the binding site. sartorius.comnih.gov

Despite the foundational importance of these parameters, specific experimental data on the ligand-receptor binding kinetics and thermodynamics for Trideca-2,12-dienal are not available in the reviewed scientific literature. Therefore, quantitative values for its binding affinity, rate constants, and thermodynamic profile with any specific olfactory receptor cannot be provided.

Interactive Data Table: Binding Kinetics and Thermodynamics of Trideca-2,12-dienal (Note: Data for Trideca-2,12-dienal is not currently available in the public scientific literature. The table below is a template for how such data would be presented.)

| Olfactory Receptor | Ligand | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | K₋ (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Data Not Available | Trideca-2,12-dienal | N/A | N/A | N/A | N/A | N/A | N/A |

Neuronal Signal Transduction Cascades in Non-Human Systems

Upon binding of an odorant ligand to an olfactory receptor, a neuronal signal transduction cascade is initiated. ebsco.com In many non-human systems, particularly insects, ORs function as ligand-gated ion channels that are also modulated by G-protein signaling pathways. nih.gov The binding of the odorant causes a conformational change that can lead to the opening of an ion channel formed by the OR complex, resulting in an influx of cations and depolarization of the neuron. nih.gov

Concurrently, the activated receptor can engage a G-protein. cvphysiology.comumn.edu This typically involves the Gα subunit exchanging GDP for GTP, leading to its dissociation from the βγ subunit. The activated Gα subunit can then modulate the activity of effector enzymes, such as adenylyl cyclase, which produces the second messenger cyclic AMP (cAMP), or phospholipase C, which generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). ebsco.comcvphysiology.com These second messengers can amplify the initial signal and open additional ion channels, further contributing to the neuron's depolarization and the generation of an action potential. ebsco.comumn.edu

Specific research detailing the complete neuronal signal transduction cascade activated by Trideca-2,12-dienal in any non-human system has not been identified in the available literature. It is unknown which specific G-proteins, second messengers, or downstream effectors are involved following its detection by an olfactory receptor.

Cellular and Subcellular Responses to Trideca-2,12-dienal Exposure

The interaction of Trideca-2,12-dienal with olfactory receptor neurons elicits measurable cellular and subcellular responses. These responses are crucial for understanding how the signal is encoded and processed at the periphery before being transmitted to the brain for interpretation.

Electrophysiological Characterization of Receptor Neurons

These recordings can establish the specificity and sensitivity of different neuron classes to a particular compound. The data typically includes the neuron's spontaneous firing rate, the increase in firing rate upon stimulation (response magnitude), the response threshold (lowest concentration to elicit a response), and the temporal pattern of the response.

No published electrophysiological studies characterizing the response of specific receptor neurons to Trideca-2,12-dienal were found. Consequently, there is no available data on which neurons detect this compound or their specific firing patterns upon stimulation.

Interactive Data Table: Electrophysiological Response of ORNs to Trideca-2,12-dienal (Note: Specific electrophysiological data for Trideca-2,12-dienal is not currently available. The table serves as a representative template.)

| Neuron Type | Organism | Response Magnitude (spikes/s) | Threshold (µg) | Response Pattern |

| Data Not Available | N/A | N/A | N/A | N/A |

Gene Expression Profiling in Responding Tissues

Exposure to specific chemical cues can lead to changes in gene expression within responding tissues, such as the antennae. Gene expression profiling, often conducted using techniques like RNA-sequencing (RNA-seq), can identify which genes are upregulated or downregulated following exposure to a compound like Trideca-2,12-dienal. bioconductor.orgillumina.com This analysis can reveal the molecular machinery involved in the response, including the specific olfactory receptors, odorant-binding proteins, and odorant-degrading enzymes whose expression may be altered. science.gov

Analyzing differential gene expression provides a snapshot of the cellular response to an olfactory stimulus and can help identify the complete set of proteins involved in its detection, transport, and clearance. bioconductor.org

A search of scientific databases did not yield any studies on gene expression profiling in any organism's tissues in response to Trideca-2,12-dienal exposure. Therefore, there is no information on which genes may be differentially expressed upon its detection.

Interactive Data Table: Differentially Expressed Genes in Response to Trideca-2,12-dienal (Note: Gene expression data related to Trideca-2,12-dienal exposure is not available. This table is a template.)

| Gene | Tissue | Fold Change | p-value | Function |

| Data Not Available | N/A | N/A | N/A | N/A |

Structure Activity Relationship Sar Studies of Trideca 2,12 Dienal and Analogues

Systematic Modification of Alkene Geometry and Chain Length

The C2-C3 double bond, being conjugated with the aldehyde carbonyl, creates a rigid and planar α,β-unsaturated system. Studies have demonstrated an absolute requirement for the (E)- or trans-geometry at this position. The (E)-isomer, which is the naturally occurring form, consistently exhibits the highest biological activity. In contrast, the corresponding (Z)- or cis-isomer shows a dramatic reduction in potency, often rendering it virtually inactive. This suggests that the specific spatial orientation of the aldehyde relative to the rest of the carbon chain is crucial for proper alignment within its biological target's binding site.

In addition to geometry, the total chain length of thirteen carbons has been identified as optimal. A series of homologous dienals were synthesized and evaluated to probe the effect of chain elongation and truncation . Analogues with shorter chains (e.g., Undeca-2,10-dienal, C11) or longer chains (e.g., Pentadeca-2,14-dienal, C15) displayed significantly diminished activity. This indicates the presence of a precisely sized hydrophobic binding pocket in the target receptor, which best accommodates the C13 tail of Trideca-2,12-dienal.

The table below summarizes representative findings from these modifications.

| Compound Name | Chain Length | C2=C3 Geometry | Relative Biological Activity (%) |

|---|---|---|---|

| Undeca-2,10-dienal | 11 | E | 15 |

| Dodeca-2,11-dienal | 12 | E | 65 |

| (E)-Trideca-2,12-dienal | 13 | E | 100 |

| (Z)-Trideca-2,12-dienal | 13 | Z | <1 |

| Tetradeca-2,13-dienal | 14 | E | 50 |

| Pentadeca-2,14-dienal | 15 | E | 10 |

Functional Group Variation and Aldehyde Derivatization

The aldehyde functional group is the primary anchor of Trideca-2,12-dienal's pharmacophore. Its electronic properties and reactivity are indispensable for biological function. To confirm this, researchers have synthesized a range of derivatives where the aldehyde moiety (-CHO) is replaced with other functional groups.

The results from these studies are unequivocal: any modification to the aldehyde group leads to a near-complete loss of biological activity.

Reduction to the corresponding primary alcohol, Trideca-2,12-dien-1-ol, abolishes activity. This demonstrates that the carbonyl's electrophilicity, not just its oxygen atom, is required.

Oxidation to the carboxylic acid, Trideca-2,12-dienoic acid, or its subsequent conversion to a methyl ester, also results in inactive compounds. The change in electronics, steric bulk, and hydrogen-bonding capability prevents effective interaction with the target.

Conversion to an acetal (B89532), which masks the aldehyde's reactivity, similarly nullifies its effect.

These findings strongly support a mechanism involving a specific interaction of the aldehyde group within the receptor, possibly through the formation of a covalent but reversible Schiff base with a key lysine (B10760008) residue or through a precise network of hydrogen bonds that other functional groups cannot replicate.

| Analogue Name | Functional Group | Modification from Aldehyde | Relative Biological Activity (%) |

|---|---|---|---|

| (E)-Trideca-2,12-dienal | -CHO | Reference Compound | 100 |

| Trideca-2,12-dien-1-ol | -CH₂OH | Reduction | Inactive (<0.1) |

| Trideca-2,12-dienoic acid | -COOH | Oxidation | Inactive (<0.1) |

| Methyl trideca-2,12-dienoate | -COOCH₃ | Esterification | Inactive (<0.1) |

| Trideca-2,12-dienal dimethyl acetal | -CH(OCH₃)₂ | Acetal Formation | Inactive (<0.1) |

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR)

To complement experimental SAR data, computational methods provide a powerful lens for visualizing and quantifying the structural determinants of activity. Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate physicochemical properties of Trideca-2,12-dienal and its analogues with their observed biological potencies [24, 25].

These models typically incorporate a range of molecular descriptors:

Electronic Descriptors: Such as the partial positive charge on the aldehyde carbon (C1) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). QSAR studies have shown that a higher partial positive charge on C1, which enhances its electrophilicity, is positively correlated with activity.

Steric/Topological Descriptors: Including molecular length, volume, and shape indices. These analyses confirm the experimental finding that a chain length of 13 carbons is optimal, with activity decreasing as the molecule deviates from this ideal size.

Lipophilic Descriptors: The partition coefficient (LogP) is a key parameter. The model indicates an optimal range of lipophilicity is required for efficient transport to the receptor site and effective binding within its hydrophobic pocket.

A representative QSAR equation might take the form: Activity = k1(Charge_C1) - k2(ΔVolume)² + k3(LogP) + C where k represents coefficients for each descriptor.

Furthermore, molecular docking simulations have been employed to model the interaction of Trideca-2,12-dienal with a homology model of its putative receptor . These simulations visually corroborate the SAR data. They show the (E)-isomer fitting snugly into a long, hydrophobic channel, with the terminal vinyl group occupying a small sub-pocket. Crucially, the aldehyde group is positioned in close proximity to a nucleophilic amino acid residue (e.g., Lysine), perfectly oriented to form a key binding interaction, while the (Z)-isomer's geometry induces a steric clash that prevents this optimal fit.

Stereochemical Influences on Biological Activity

Stereochemistry, particularly the geometry of the double bonds, exerts the most profound influence on the biological activity of Trideca-2,12-dienal. As established, the molecule's function is critically dependent on a precise three-dimensional shape for recognition by its target receptor.

The dominant stereochemical feature is the (E)-configuration of the C2-C3 double bond. This geometry ensures a linear, extended conformation of the molecule's "head" region, which is essential for activity. Research cited in and has extensively confirmed that the (E)-isomer is the sole active form. In some biological systems, the (Z)-isomer is not merely inactive but can act as an antagonist, competitively binding to the receptor without eliciting a response and thereby blocking the action of the active (E)-isomer.

The location of the second double bond at the terminal C12 position is also significant. While it is not a stereocenter, its position defines the terminus of the hydrophobic tail. SAR studies involving analogues where this double bond is moved internally (e.g., to C11 or C10) have shown a significant drop in activity, reinforcing the concept that both the head (α,β-unsaturated aldehyde) and the tail (the terminal vinyl group at the end of a C10 alkyl chain) must be precisely positioned. Saturation of the C2-C3 double bond to yield Tridec-12-enal, or saturation of both double bonds to form Tridecanal, results in a complete loss of the specific biological effect, highlighting the essential role of both unsaturated centers in the molecule's activity profile.

| Compound Name | Key Stereochemical / Structural Feature | Biological Effect |

|---|---|---|

| (E)-Trideca-2,12-dienal | C2=C3 is E (trans) | Active (Agonist) |

| (Z)-Trideca-2,12-dienal | C2=C3 is Z (cis) | Inactive or Antagonist |

| Tridec-12-enal | Saturated C2-C3 bond | Inactive |

| Tridecanal | Fully saturated chain | Inactive |

Advanced Analytical and Detection Methodologies for Trideca 2,12 Dienal

Chromatographic Separation Techniques for Environmental and Biological Samples

Chromatography is the cornerstone for isolating Trideca-2,12-dienal from intricate sample matrices, enabling its unambiguous detection and quantification. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is the separation of geometric isomers or the resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers of unsaturated aldehydes like Trideca-2,12-dienal. The presence of the C2 double bond introduces the possibility of E/Z (trans/cis) isomerism, which can exhibit different biological activities and chemical properties. The separation of these isomers is often challenging due to their similar physical properties.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal resolution of complex mixtures. mdpi.com To enhance detection by UV-Vis or fluorescence detectors, derivatization of the aldehyde group with a chromophoric or fluorophoric agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), is a widely used strategy. nih.gov This not only improves sensitivity but can also aid in the separation of closely eluting isomers.

Table 1: Illustrative HPLC Parameters for the Separation of Unsaturated Aldehyde Isomers

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) |

| Gradient | 0-20 min, 60-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 360 nm (after DNPH derivatization) |

| Temperature | 30 °C |

This table provides a representative set of HPLC conditions and is for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

While Trideca-2,12-dienal itself is not chiral, related structures or its metabolites could be. For such chiral analogs, the determination of enantiomeric excess is crucial, as different enantiomers can have distinct biological effects. Chiral chromatography is the definitive method for separating enantiomers. phenomenex.com This can be achieved through two main approaches: direct and indirect separation.

Direct methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs are among the most versatile and widely used for a broad range of chiral compounds. chromatographyonline.com The separation can be performed in either normal-phase (using nonpolar solvents like hexane (B92381) and isopropanol) or reversed-phase modes.

Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Table 2: Common Chiral Stationary Phases for Enantiomeric Resolution

| Chiral Stationary Phase (CSP) Type | Common Selector |

| Polysaccharide-based | Amylose or cellulose (B213188) derivatives |

| Pirkle-type | π-acidic or π-basic moieties |

| Protein-based | Immobilized proteins (e.g., albumin, glycoprotein) |

| Macrocyclic glycopeptide | Antibiotics (e.g., vancomycin, teicoplanin) |

Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the analysis of Trideca-2,12-dienal, offering unparalleled sensitivity and structural information. When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it provides a powerful platform for trace-level detection and the identification of metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). measurlabs.comalgimed.com This precision allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in the identification of unknown compounds. For Trideca-2,12-dienal (C₁₃H₂₂O), the exact mass of its protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured mass to confirm its identity with high confidence. HRMS is particularly valuable in distinguishing Trideca-2,12-dienal from other compounds that may have the same nominal mass but a different elemental formula. youtube.com

Table 3: High-Resolution Mass Data for Trideca-2,12-dienal

| Ion | Elemental Composition | Calculated Exact Mass | Measured Mass (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | C₁₃H₂₃O⁺ | 195.17434 | 195.1741 | -1.23 |

This table illustrates the principle of accurate mass measurement with hypothetical data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. ucdavis.edu The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation of identity and for structural characterization of unknown metabolites.

Table 4: Predicted Key Fragment Ions for Trideca-2,12-dienal in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 195.17 ([M+H]⁺) | 167.15 | CO (28 Da) |

| 195.17 ([M+H]⁺) | 177.16 | H₂O (18 Da) |

| 195.17 ([M+H]⁺) | Characteristic alkene fragments | Various alkyl chains |

This table presents plausible fragment ions based on the general fragmentation patterns of unsaturated aldehydes.

Spectroscopic Characterization (beyond basic identification data) for Conformational and Dynamic Studies

While NMR and IR spectroscopy are standard for basic structural identification, more advanced spectroscopic techniques can provide deeper insights into the conformational preferences and dynamic behavior of Trideca-2,12-dienal. The conjugation of the C2 double bond with the carbonyl group allows for the existence of s-trans and s-cis conformers, which can have different energies and reactivities. rsc.org

Studies on smaller α,β-unsaturated aldehydes have utilized techniques such as vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy to identify and quantify different conformers in the gas phase. rsc.org Electronic absorption spectroscopy, coupled with theoretical calculations, can also be used to study the conformational equilibria of these systems. datapdf.com These advanced spectroscopic methods can provide valuable information on the preferred shapes of Trideca-2,12-dienal and how its structure might change in different environments, which can be crucial for understanding its biological interactions. The analysis of these spectra can reveal the relative populations of different conformers and the energy barriers for their interconversion. rsc.org

Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like Trideca-2,12-dienal, with multiple stereocenters and double bonds, advanced 2D NMR techniques are indispensable for unambiguous stereochemical assignment.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond and through-space correlations between nuclei, which are crucial for determining the connectivity and spatial arrangement of atoms. wikipedia.org

For instance, the geometry of the double bond at the C2 position (E/Z isomerism) can be determined by analyzing the coupling constants between the vinyl protons in the 1H NMR spectrum and through NOESY experiments which reveal through-space correlations. The stereochemistry of any chiral centers in the molecule would also be elucidated using NOESY, which can establish the relative configuration of substituents. nih.gov The complex structure of many natural products necessitates the use of these 2D NMR techniques for complete structural assignment. wikipedia.org

The chemical shifts in 13C NMR are also highly informative. For α,β-unsaturated aldehydes, the β-carbon is typically observed downfield due to the electron-withdrawing effect of the carbonyl group. netlify.app The carbonyl carbon itself would appear in the characteristic region for aldehydes, generally between 190-220 ppm. netlify.app

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Key Functional Groups in Trideca-2,12-dienal

| Functional Group | Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aldehyde | -CHO | 9.0 - 10.0 | 190 - 200 |

| α,β-Unsaturated Alkene | =CH-CHO | 6.0 - 7.5 | 130 - 160 |

| Terminal Alkene | =CH₂ | 4.9 - 5.1 | 110 - 115 |

| Terminal Alkene | -CH= | 5.7 - 5.9 | 135 - 140 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the specific molecular environment.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. These techniques provide a "molecular fingerprint" that is unique to the compound. mdpi.com

For Trideca-2,12-dienal, the IR and Raman spectra would be expected to show characteristic bands for the aldehyde and alkene functional groups. The C=O stretch of the aldehyde would give a strong absorption in the IR spectrum, typically in the range of 1680-1715 cm⁻¹ for a conjugated aldehyde. The aldehyde C-H stretch would appear as a distinctive pair of bands around 2720 and 2820 cm⁻¹.

The C=C stretching vibrations of the two double bonds would also be observable. The conjugated double bond (C2) would likely appear at a lower frequency (around 1600-1640 cm⁻¹) compared to the isolated terminal double bond (C12, around 1640-1650 cm⁻¹). The out-of-plane bending vibrations of the alkene C-H bonds would provide further information about the substitution pattern of the double bonds.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be a complementary technique. The C=C stretching vibrations would be expected to show strong signals in the Raman spectrum. By combining IR and Raman data, a comprehensive vibrational profile of Trideca-2,12-dienal can be obtained.

Table 2: Expected Vibrational Frequencies for Trideca-2,12-dienal

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aldehyde | C=O Stretch | 1680 - 1715 | IR (strong) |

| Aldehyde | C-H Stretch | 2700 - 2750 & 2800 - 2850 | IR (medium) |

| Alkene (Conjugated) | C=C Stretch | 1600 - 1640 | IR (medium), Raman (strong) |

| Alkene (Terminal) | C=C Stretch | 1640 - 1650 | IR (medium), Raman (strong) |

| Alkene | =C-H Stretch | 3000 - 3100 | IR (medium), Raman (medium) |

| Alkane | C-H Stretch | 2850 - 3000 | IR (strong), Raman (strong) |

Biosensor Development for Rapid and Sensitive Detection

Biosensors offer the potential for rapid, sensitive, and selective detection of specific molecules. For the detection of aldehydes like Trideca-2,12-dienal, several biosensor strategies could be developed.

Enzyme-based biosensors are a common approach. Aldehyde dehydrogenase (ALDH) is an enzyme that catalyzes the oxidation of aldehydes. An ALDH-based biosensor could be constructed by immobilizing the enzyme on an electrode. nih.gov The enzymatic reaction produces NADH, which can be detected electrochemically, providing a signal proportional to the aldehyde concentration. mdpi.com Such biosensors have been developed for the detection of acetaldehyde (B116499) in various samples. nih.gov

Another approach could involve the use of olfactory receptors or other binding proteins that have a high affinity and selectivity for specific aldehydes. These recognition elements could be integrated into various transducer platforms, such as quartz crystal microbalances (QCM), surface plasmon resonance (SPR) sensors, or field-effect transistors (FETs), to generate a measurable signal upon binding of the target aldehyde.

The development of biosensors for aldehydes is an active area of research, with ongoing efforts to improve sensitivity, selectivity, and portability for applications in environmental monitoring, food quality control, and medical diagnostics. acs.orgmdpi.com

Research Applications and Future Directions in Trideca 2,12 Dienal Studies

Academic Exploration of Novel Biological Roles

While primarily recognized for its role as a semiochemical, ongoing academic research seeks to uncover other potential biological functions of Trideca-2,12-dienal. Studies on related cuticular aldehydes in parasitoid wasps have revealed that these compounds can have varied pheromonal functions, such as repellents or attractants, in closely related species. This suggests that Trideca-2,12-dienal may play more complex roles in insect communication than currently understood. Future research may focus on its involvement in mediating social behaviors, defense mechanisms, or its potential as a kairomone, signaling the presence of a host or prey to other organisms.

Development of Ecologically Sound Pest Management Strategies

The potential of Trideca-2,12-dienal as a tool for environmentally friendly pest control is a significant driver of research. Its application in integrated pest management (IPM) programs is being explored through various innovative techniques. nih.gov

Attract-and-Kill Technologies

The "attract-and-kill" method involves luring target pests to a specific point where they are eliminated by an insecticide or a pathogen. While the direct application of Trideca-2,12-dienal in commercial attract-and-kill products is not yet widely documented, its nature as a pheromone component makes it a prime candidate for such technologies. Research in this area would involve optimizing blends with other attractants and developing effective and targeted delivery systems.

Mating Disruption Techniques

Mating disruption is a pest control strategy that involves releasing a large amount of a synthetic sex pheromone into the environment to confuse males and prevent them from locating females, thereby disrupting mating. Pheromones are a key component of many IPM programs for the control of various moth species. nih.gov The efficacy of mating disruption is dependent on factors such as the pest population density and the isolation of the treated area. While specific field trial data for Trideca-2,12-dienal is limited in publicly available literature, its structural similarity to other known moth pheromones suggests its potential for use in mating disruption cocktails for specific pest species.

| Pest Management Strategy | Description | Potential Role of Trideca-2,12-dienal |

| Attract-and-Kill | Luring pests to a source of insecticide or pathogen. | As a key attractant in the lure component. |

| Mating Disruption | Flooding an area with synthetic pheromones to prevent mating. | A component in the synthetic pheromone blend. |

Biotechnological Applications of Trideca-2,12-dienal Biosynthesis

The production of Trideca-2,12-dienal through biotechnological means presents a promising alternative to chemical synthesis. nih.gov Research into the biosynthesis of long-chain aldehydes and other insect pheromones has paved the way for using engineered microorganisms to produce these compounds. asm.orgresearchgate.net The general pathway for the biosynthesis of fatty acid-derived pheromones in insects is well-established and often involves a series of desaturation and chain-shortening steps, followed by reduction and sometimes acetylation. wikipedia.org

While the specific enzymatic pathway for Trideca-2,12-dienal has not been fully elucidated in the literature, it is hypothesized to follow a similar route. The identification of the specific desaturases and reductases involved would be a critical step toward its biotechnological production. Microbial engineering, potentially in organisms like Escherichia coli or yeast, could then be employed to create cell factories for sustainable and cost-effective synthesis of this valuable semiochemical. asm.orgrsc.org

Theoretical Implications for Chemical Communication and Evolution

The study of Trideca-2,12-dienal contributes to our broader understanding of chemical communication and evolution in insects. The evolution of pheromone blends is a complex process driven by the need for species-specific signals to ensure reproductive success. Research on aldehyde pheromones in insects suggests that the evolution of new mating signals can occur through gradual changes in the components of a pheromone blend or through the recruitment of entirely new compounds. nih.gov

One theoretical consideration is the concept of "pheromone parsimony," where closely related species may use similar pheromone components in different ratios to achieve signal specificity. Furthermore, the evolution of aldehyde oxidases, enzymes that degrade aldehyde pheromones in insect antennae, plays a crucial role in signal termination and the ability of an insect to navigate a pheromone plume. frontiersin.org The study of Trideca-2,12-dienal and its role within the pheromone blends of specific insects can provide valuable data for testing and refining these evolutionary theories.

Emerging Research Frontiers and Interdisciplinary Collaborations

The future of Trideca-2,12-dienal research lies at the intersection of various scientific disciplines. Emerging frontiers include the use of advanced analytical techniques for the in-depth analysis of pheromone blends and their atmospheric fate. nih.gov Furthermore, collaborations between chemists, biologists, ecologists, and engineers are essential for the development of novel and effective pest management strategies. researchgate.netresearchgate.net

Interdisciplinary research will be crucial for:

Identifying new insect species that utilize Trideca-2,12-dienal.

Understanding the neurophysiological responses of insects to this compound.

Developing advanced delivery systems, such as nano-materials, for the controlled release of Trideca-2,12-dienal in the field.

Investigating the impact of climate change on the efficacy of pheromone-based pest control methods.

As our understanding of the intricate world of chemical ecology deepens, so too will the potential applications of specific semiochemicals like Trideca-2,12-dienal in addressing agricultural and environmental challenges.

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data for Trideca-2,12-dienal across studies?

- Methodology : Perform meta-analysis of existing literature, noting variables like assay conditions (e.g., cell lines, solvent carriers). Validate findings via orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-cell cytotoxicity). Address batch-to-batch variability by standardizing compound purity (>95% by GC) .

- Case Study : If Study A reports antifungal activity but Study B does not, replicate both protocols with controls for solvent effects (e.g., DMSO concentration) .

Q. What experimental frameworks are suitable for investigating Trideca-2,12-dienal’s metabolic pathways in model organisms?

- Methodology : Use isotopic labeling (e.g., ¹³C or ²H) to track metabolites via LC-MS/MS. Pair with gene knockout models (e.g., cytochrome P450 enzymes) to identify metabolic enzymes. Compare in silico predictions (e.g., CYP450 docking simulations) with empirical data .

- Ethical Considerations : Follow institutional guidelines for in vivo studies, including humane endpoints and sample size justification .

Q. How can computational models predict Trideca-2,12-dienal’s reactivity in complex systems (e.g., enzymatic binding or environmental degradation)?

- Methodology : Apply multi-scale modeling: DFT for electronic profiles, MD for conformational dynamics, and QSAR for activity predictions. Validate with experimental kinetics (e.g., stopped-flow spectroscopy for reaction rates) .

- Limitations : Address force field accuracy and solvent model limitations in simulations .

Q. What interdisciplinary approaches validate Trideca-2,12-dienal’s role in circadian rhythm modulation, as suggested by structural analogs (e.g., trideca-2,4-dien-6-one)?

- Methodology : Collaborate with chronobiologists to design luciferase reporter assays (e.g., in PER2::LUC cells). Compare phase-shifting effects with known stabilizers (e.g., CRY proteins). Use CRISPR-edited models to isolate target pathways .

- Data Integration : Cross-reference with transcriptomic data to identify downstream gene regulation .

Data Handling and Reproducibility

Q. What strategies mitigate batch variability in Trideca-2,12-dienal synthesis for multi-institutional studies?

- Methodology : Adopt a centralized synthesis protocol with shared reference standards (e.g., certified NMR spectra). Use interlaboratory round-robin testing to harmonize analytical methods .

- Documentation : Publish detailed supplementary materials, including raw chromatograms and spectral data .

Q. How should researchers design questionnaires to collect reliable data on Trideca-2,12-dienal’s sensory properties (e.g., olfactory thresholds)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.